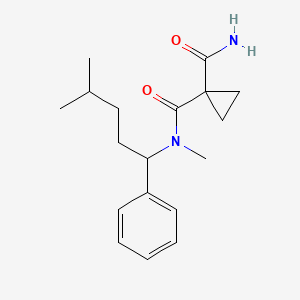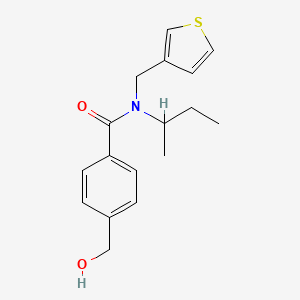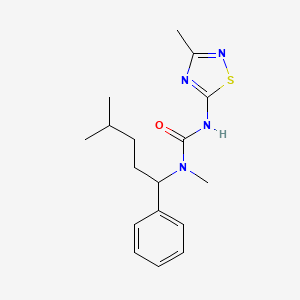![molecular formula C18H25FN4O B5906810 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine](/img/structure/B5906810.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group, a morpholine ring, and a methylpropanamine chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction with a suitable leaving group.
Formation of the Methylpropanamine Chain: The final step involves the alkylation of the pyrazole ring with a methylpropanamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds, N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine stands out due to its unique combination of a pyrazole ring, fluorophenyl group, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-morpholin-4-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O/c1-18(2,13-23-7-9-24-10-8-23)20-11-15-12-21-22-17(15)14-3-5-16(19)6-4-14/h3-6,12,20H,7-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSFBSWGBHLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5906730.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5906735.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)


![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)

